Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate
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Description
Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.391. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and the E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein degradation. By promoting the degradation of specific target proteins, it can influence various cellular processes depending on the function of the target protein .
Pharmacokinetics
As a component of protacs, its adme properties would be expected to influence the bioavailability of the protac .
Result of Action
The result of the compound’s action is the degradation of the target protein. This can lead to a variety of cellular effects depending on the role of the target protein .
Action Environment
The action of this compound, like other PROTAC linkers, can be influenced by various environmental factors. These can include the presence of other proteins, the cellular environment, and the stability of the ternary complex .
Properties
IUPAC Name |
tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-9-7-14(8-10-18)15-6-4-5-13(11-15)12-19/h4-6,11,14,19H,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDXAWCQYCRTIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.